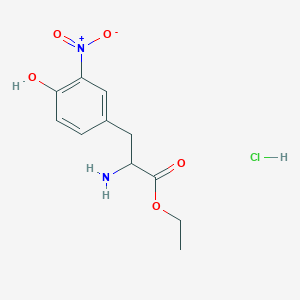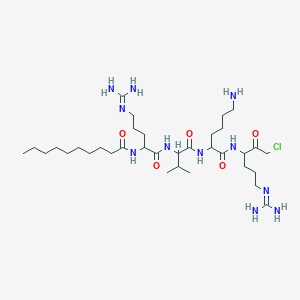
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-Arg-Val-Lys-Arg-CMK.TFA involves the sequential coupling of amino acids to form the peptide chain, followed by the introduction of the decanoyl group and the chloromethylketone moiety. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method is used to assemble the peptide chain by coupling protected amino acids in a stepwise manner.
Introduction of the decanoyl group: This step involves the acylation of the N-terminal amino group with decanoic acid.
Introduction of the chloromethylketone group: This is achieved by reacting the peptide with chloromethyl ketone derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Automated peptide synthesizers: These machines facilitate the efficient and reproducible synthesis of the peptide chain.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Lyophilization: The purified compound is lyophilized to obtain it in a stable, solid form.
化学反応の分析
Types of Reactions
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA primarily undergoes:
Inhibition reactions: It inhibits proteases by forming a covalent bond with the active site of the enzyme.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide chain.
Common Reagents and Conditions
Inhibition reactions: Typically involve the use of the compound in aqueous buffers at physiological pH.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the peptide bonds.
Major Products Formed
Inhibition reactions: The major product is the enzyme-inhibitor complex.
Hydrolysis: The major products are the individual amino acids and the decanoyl and chloromethylketone fragments.
科学的研究の応用
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in the study of protease functions and their role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease dysregulation, such as cancer and viral infections.
Industry: Utilized in the development of protease inhibitors for various industrial applications
作用機序
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA exerts its effects by binding to the active site of target proteases, such as kexin. This binding involves the formation of a covalent bond between the chloromethylketone group of the inhibitor and the serine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, preventing it from cleaving its substrates .
類似化合物との比較
Similar Compounds
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: Another peptide-based inhibitor with a similar structure and mechanism of action.
Hexa-D-arginine: A synthetic furin inhibitor used for similar research purposes.
Uniqueness
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA is unique due to its specific sequence and the presence of both the decanoyl and chloromethylketone groups, which confer high specificity and potency in inhibiting target proteases .
特性
分子式 |
C34H66ClN11O5 |
|---|---|
分子量 |
744.4 g/mol |
IUPAC名 |
N-[1-[[1-[[6-amino-1-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42) |
InChIキー |
NHBJTTGFHCHQHS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one](/img/structure/B13385481.png)

![Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-](/img/structure/B13385488.png)
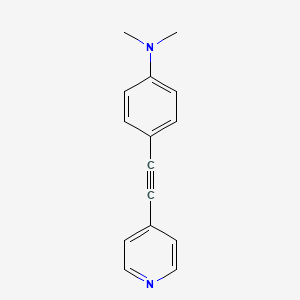
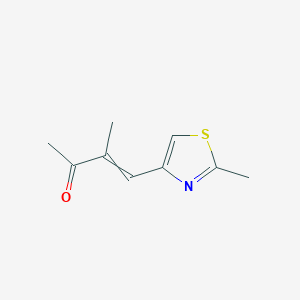
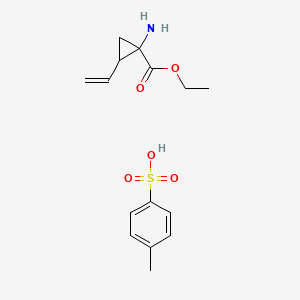
![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)
![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)
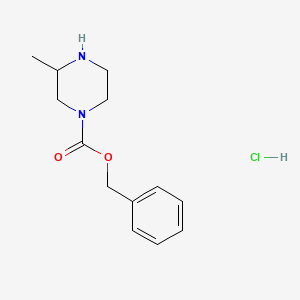
![Methyl 3-[1-(4-fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate](/img/structure/B13385543.png)
![2-[[3-[1-[4-[[2-[[2-(Dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13385545.png)
